2-Aminobenzonitrile hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
6944-57-6 |
|---|---|
Molecular Formula |
C7H7ClN2 |
Molecular Weight |
154.60 g/mol |
IUPAC Name |
2-aminobenzonitrile;hydrochloride |
InChI |
InChI=1S/C7H6N2.ClH/c8-5-6-3-1-2-4-7(6)9;/h1-4H,9H2;1H |
InChI Key |
PKJKEAPSCKXNEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Aminobenzonitrile and Its Derivatives
Direct Synthesis Protocols for 2-Aminobenzonitrile (B23959)
Reductive Approaches from 2-Nitrobenzonitrile (B147312) in Acidic Medium
A notable method for the synthesis of 2-aminobenzonitrile involves the reduction of 2-nitrobenzonitrile in an acidic environment. One specific protocol utilizes zinc dust as the reducing agent in a hydrochloric acid medium. This process is followed by neutralization and decomposition of the resulting 2-aminobenzonitrile hydrochloride in a single step using sodium carbonate. This approach is advantageous as it simplifies the procedure and has been reported to achieve a high yield of 95%. google.com The reaction is typically conducted at a temperature range of 20-30°C to ensure a controlled reaction rate and efficient use of the reagents. google.com
Historically, other methods have included the reduction of substituted nitrobenzonitriles with iron in a hydrochloric acid medium, which also proceeds through the formation of the hydrochloride salt. google.com However, the use of zinc dust presents a more cost-effective alternative to other reducing agents like tin(II) chloride. google.com
Palladium-Catalyzed Direct Cyanation of Haloanilines
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The direct cyanation of haloanilines represents a modern and efficient route to 2-aminobenzonitrile and its derivatives. These reactions often employ a palladium catalyst in the presence of a cyanide source to convert aryl halides into the corresponding nitriles. rsc.orgrsc.org
Various palladium catalysts and cyanide sources have been explored to optimize this transformation. For instance, the use of Pd(OAc)2 with specific phosphine (B1218219) ligands has proven effective for the cyanation of aryl chlorides and bromides. arkat-usa.org The choice of the cyanide source is also critical, with reagents like K4[Fe(CN)6] and Zn(CN)2 being commonly used. rsc.orgmit.edu These methods are valued for their broad substrate scope and tolerance of various functional groups, making them highly versatile for the synthesis of a wide array of substituted 2-aminobenzonitriles. rsc.orgrsc.org
Recent advancements have focused on developing milder reaction conditions, such as performing the cyanation at room temperature or in aqueous media, which enhances the safety and environmental profile of the synthesis. mit.edunih.gov For example, a low-temperature palladium-catalyzed cyanation of (hetero)aryl halides and triflates using Zn(CN)2 in a water/THF mixture has been successfully developed. mit.edu
Construction of Complex Molecular Architectures Utilizing 2-Aminobenzonitrile
2-Aminobenzonitrile is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many biologically active molecules.
Multi-Component Reaction Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of efficiency and atom economy. researchgate.netrsc.org
Annulation reactions, particularly [4+2] cycloadditions, involving 2-aminobenzonitrile provide access to a diverse range of fused nitrogen heterocycles. nih.govresearchgate.net These strategies often involve the reaction of 2-aminobenzonitrile with various coupling partners to construct quinazoline, quinoline, and other related ring systems. For example, Lewis acid-mediated reactions of 2-aminobenzonitriles with activated alkenes or alkynes can lead to the formation of tetrahydroquinazolines and 4-aminoquinolines, respectively. iitg.ac.in The reaction of 2-aminobenzonitriles with donor-acceptor cyclopropanes in the presence of SnCl4 can yield structurally diverse nitrogen heterocycles through a ring-opening and rearrangement cascade. iitg.ac.in
One-pot condensation and cyclization reactions are highly efficient methods for synthesizing complex heterocyclic systems from simple starting materials. 2-Aminobenzonitrile is a key substrate in many such protocols. For instance, the tandem synthesis of quinazolinones can be achieved by reacting 2-aminobenzonitriles with alcohols in the presence of a ruthenium(II) or cobalt catalyst. rsc.orgacs.org Copper-catalyzed tandem oxidative synthesis from 2-aminobenzonitriles and benzyl (B1604629) alcohols also provides an efficient route to quinazolinones. rsc.org
Furthermore, one-pot procedures have been developed for the synthesis of various other heterocycles. The reaction of 2-aminobenzonitrile with a Grignard reagent and an isothiocyanate in the presence of a base can afford N,4-substituted quinazolines in good yields. nih.gov Similarly, the cyclocondensation of 2-aminobenzonitrile with aldehydes can lead to the formation of 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net These one-pot methods often involve a sequence of reactions, such as addition, cyclization, and sometimes oxidation or rearrangement, to build the final heterocyclic product. nih.govorganic-chemistry.org
Transition Metal-Catalyzed Transformations
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the preparation of 2-aminobenzonitrile derivatives is no exception. These methods offer high efficiency and functional group tolerance, enabling the construction of intricate molecular architectures.
Palladium catalysis stands as a cornerstone in the functionalization of 2-aminobenzonitrile. A notable advancement is the palladium-catalyzed direct addition of arylboronic acids to unprotected 2-aminobenzonitriles, which provides a straightforward route to a variety of 2-aminobenzophenones in moderate to excellent yields. rsc.org This transformation exhibits broad substrate scope and high tolerance for various functional groups. rsc.org The versatility of this method is further demonstrated by its application to 2-oxoindoline-7-carbonitrile and indole-7-carbonitrile, leading to the formation of 7-benzoyl-2-oxoindolines and 7-benzoylindoles, respectively. rsc.org
In the realm of carbonylation, palladium catalysts facilitate the three-component coupling of tert-butyl 2-cyanoacetates, (hetero)aryl bromides, and carbon monoxide. nih.gov This process, followed by an acid-mediated decarboxylation, yields 3-oxo-3-(hetero)arylpropanenitriles. nih.gov The use of a stoichiometric amount of carbon monoxide and mild basic conditions ensures excellent functional group tolerance. nih.gov
The general catalytic cycle for these palladium-catalyzed reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com The cycle begins with the oxidative addition of an aryl halide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation with an organometallic reagent (like an organoboron compound in Suzuki coupling) or insertion of carbon monoxide. The final step is reductive elimination, which forms the desired carbon-carbon or carbon-heteroatom bond and regenerates the palladium(0) catalyst, allowing the cycle to continue. youtube.com
Table 1: Examples of Palladium-Catalyzed Reactions for 2-Aminobenzonitrile Derivatives
| Starting Materials | Catalyst System | Product | Yield | Reference |
| 2-Aminobenzonitrile, Arylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 2-Aminobenzophenone | Moderate to Excellent | rsc.org |
| tert-Butyl cyanoacetate, Aryl bromide, CO | PdCl₂(dppf), MgCl₂, dicyclohexylmethylamine | 3-Oxo-3-arylpropanenitrile | Good | nih.gov |
Copper and rhodium catalysts offer unique reactivity profiles for the synthesis of nitrogen-containing heterocycles from 2-aminobenzonitrile derivatives. While specific examples directly utilizing this compound are less common, related transformations highlight their potential. For instance, dual rhodium/copper catalysis has been effectively used in the de-diazotized cycloadditions of 1,5-enynes and α-diazocarbonyls. rsc.org This synergistic approach leads to the selective formation of densely functionalized benzo[b]fluorenes and 2-naphthalenylmethanones. rsc.org
In a different application, heterobimetallic rhodium-copper complexes stabilized by a P₂N₂ macrocyclic ligand have been synthesized and their reactivity studied. rsc.org These complexes can activate molecular hydrogen, demonstrating the potential for novel catalytic transformations. rsc.org Furthermore, palladium and copper have been co-catalyzed in the chloro-arylation of gem-difluorostyrenes, where a nitrite (B80452) additive is used to suppress β-fluoride elimination, a common side reaction. rsc.org This strategy allows for the formation of difluorinated products, which would otherwise be difficult to access. rsc.org
Cobalt catalysis has emerged as a cost-effective and sustainable alternative to catalysis with precious metals. A significant development is the cobalt-catalyzed tandem transformation of 2-aminobenzonitriles to quinazolinones. nih.govacs.orgkfupm.edu.sa This reaction proceeds through a hydration and dehydrogenative coupling strategy, utilizing an aliphatic alcohol-water system. nih.govacs.orgkfupm.edu.sa A simple and readily available cobalt salt, such as Co(NO₃)₂·6H₂O, in combination with the ligand P(CH₂CH₂PPh₂)₃ (PP₃), effectively catalyzes this transformation. nih.govacs.orgresearchgate.net The reaction demonstrates a broad substrate scope and scalability, highlighting its practical utility. nih.govacs.orgkfupm.edu.sa Mechanistic studies suggest a synergistic role of the cobalt metal and the ligand in the catalytic cycle. researchgate.net
Table 2: Cobalt-Catalyzed Synthesis of Quinazolinones from 2-Aminobenzonitriles
| 2-Aminobenzonitrile Derivative | Alcohol | Catalyst System | Product | Yield | Reference |
| 2-Aminobenzonitrile | Ethanol (B145695) | Co(NO₃)₂·6H₂O, PP₃ | 2-Methylquinazolin-4(3H)-one | High | nih.govacs.org |
| Substituted 2-aminobenzonitriles | Various aliphatic alcohols | Co(NO₃)₂·6H₂O, PP₃ | Substituted quinazolinones | Good to Excellent | nih.govacs.orgresearchgate.net |
Metal-Free and Organocatalytic Synthetic Methods
In the pursuit of greener and more economical synthetic routes, metal-free and organocatalytic methods have gained significant traction. These approaches avoid the use of potentially toxic and expensive transition metals. One such method is the iodine-catalyzed and oxygen-promoted cascade reaction of isothiocyanatobenzenes with amines to produce 2-aminobenzothiazoles. organic-chemistry.org This reaction proceeds through the formation of a benzothiourea intermediate followed by an intramolecular cross-dehydrogenative coupling. organic-chemistry.org
Another notable metal-free approach involves the reaction of aryl isothiocyanates and formamides in the presence of n-Bu₄NI and TBHP. rsc.org This process is initiated by the formation of an aminyl radical through decarbonylation, which then adds to the isothiocyanate followed by cyclization to yield 2-aminobenzothiazoles. rsc.org
Green Chemistry Principles in 2-Aminobenzonitrile Synthesis
Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact. A key aspect of this is the use of alternative energy sources and reaction media.
Microwave irradiation has proven to be a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. youtube.com This technology has been successfully applied to the synthesis of various heterocyclic compounds. For example, the microwave-assisted Gewald reaction of arylacetaldehydes, activated nitriles, and sulfur provides a rapid and efficient route to 5-substituted-2-aminothiophenes. sci-hub.seorganic-chemistry.org This method significantly reduces the reaction time from hours to minutes and often results in cleaner products that require minimal purification. organic-chemistry.org
Another application of microwave assistance is in the synthesis of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles and methyl thioglycolate. nih.gov This transformation, carried out in the presence of triethylamine (B128534) in DMSO at 130 °C, proceeds rapidly with yields ranging from 58-96%. nih.gov The resulting 3-aminobenzo[b]thiophene scaffolds are valuable intermediates for the preparation of kinase inhibitors. nih.gov
Table 3: Comparison of Conventional and Microwave-Assisted Synthesis
| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| Gewald reaction for 2-aminothiophenes | 4 hours, lower yield | 20 minutes, higher yield | organic-chemistry.org |
| Synthesis of 3-aminobenzo[b]thiophenes | Longer reaction times | Rapid, 58-96% yield | nih.gov |
Application of Recyclable Catalysts
The development of sustainable chemical processes has spurred significant research into the application of recyclable catalysts for the synthesis of 2-aminobenzonitrile and its derivatives. These catalysts not only reduce the cost of production but also minimize the environmental impact by allowing for their separation and reuse over multiple reaction cycles.
One notable advancement is the use of magnetic nanoparticle (MNP) catalysts. For instance, magnetic nanoparticles coated with silica (B1680970) and functionalized with urea (B33335) or urethane (B1682113) moieties have been successfully employed in the Strecker synthesis of α-aminonitriles. mdpi.com These catalysts are utilized under solvent-free conditions at 50 °C and can be easily separated from the reaction mixture using an external magnet. Remarkably, they can be reused for up to seven cycles without any discernible loss in their catalytic efficiency. mdpi.com The proposed mechanism involves the activation of the carbonyl group through hydrogen bonding with the amide groups of the catalyst, which facilitates the nucleophilic attack of the amine to form an imine. This imine is further activated by the catalyst for the subsequent cyanation step. mdpi.com
Another class of effective recyclable catalysts are ionic liquids (ILs). For the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles, 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH) has been used as a homogeneous and recyclable catalyst. researchgate.net Alcohol amines have also demonstrated catalytic activity for this conversion in an aqueous medium, representing a green and cost-effective method. researchgate.net The recyclability of these catalysts is a key feature, promoting a circular economy approach in chemical synthesis. researchgate.net
Furthermore, chiral organocatalysts that are recyclable have been developed for asymmetric synthesis. A chiral amide-based organocatalyst has been reported for the asymmetric Strecker reaction to produce α-aminonitriles with high yields and excellent enantioselectivity (up to 99% ee). This catalyst could be recycled and reused for three consecutive runs without a significant decrease in product yield or enantiomeric excess, highlighting its practical applicability. mdpi.com
Table 1: Examples of Recyclable Catalysts in the Synthesis of Aminonitriles and Derivatives
| Catalyst | Substrate(s) | Product | Reusability | Source |
|---|---|---|---|---|
| Magnetic Nanoparticle (MNP) with urea/urethane moieties | Aldehydes, Amines, TMSCN | α-Aminonitriles | Up to 7 cycles with no loss in efficiency | mdpi.com |
| Chiral Amide-based Organocatalyst | Imines, Cyanide source | α-Aminonitriles | 3 runs with maintained yield and ee | mdpi.com |
| Quinine thiourea (B124793) organocatalyst on SBA-15 | Isatin N-protected ketimines | α-Aminonitriles | Up to 5 cycles with ee around 91% | mdpi.com |
| [Bmim]OH (Ionic Liquid) | 2-Aminobenzonitrile, CO2 | Quinazoline-2,4(1H,3H)-dione | Recyclable homogeneous catalyst | researchgate.net |
Utilization of Environmentally Benign Oxidants and Solvents
The principles of green chemistry encourage the use of non-toxic, renewable, and environmentally friendly reagents and solvents. In the synthesis of 2-aminobenzonitrile derivatives, significant strides have been made in replacing hazardous chemicals with greener alternatives.
Iron catalysts are a prime example of environmentally benign catalysts due to their low toxicity, low cost, and abundance. acs.org For example, iron(III) has been used to catalyze the ring-opening annulation of 2-arylindoles with 1,2-diaminoarenes to produce 2-aminoaryl quinoxalines. acs.org This method avoids the use of more toxic heavy metal catalysts.
The choice of solvent is critical in green synthesis. Water and alcohol-water systems are considered sustainable solvents. A notable example is the Ru(II) complex-catalyzed tandem synthesis of quinazolinone derivatives from 2-aminobenzonitriles using an alcohol-water system. rsc.org This approach avoids the use of volatile and often toxic organic solvents. Another green method involves the reduction of 2-nitrobenzonitrile with zinc dust in a hydrochloric acid medium, followed by neutralization and extraction with toluene (B28343). google.com The use of toluene simplifies the process by eliminating an additional drying step for the 2-aminobenzonitrile solution. google.com
In terms of oxidants, there is a move away from stoichiometric and often toxic oxidizing agents. While some processes still use oxidants like t-butyl nitrite (TBN), others are exploring cleaner alternatives. acs.org For instance, some syntheses of quinazolinones from 2-aminobenzonitriles and alcohols can proceed via an aerobic oxidative cascade annulation, using air as the oxidant and generating only water as a byproduct. researchgate.net The use of carbon dioxide (CO2) as a C1 building block for synthesizing N-containing heterocyclic compounds like quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles is another significant green chemistry approach. researchgate.net This method utilizes a readily available and non-toxic C1 source, contributing to carbon capture and utilization strategies. researchgate.net
Table 2: Environmentally Benign Reagents and Solvents in the Synthesis of 2-Aminobenzonitrile and Derivatives
| Reaction | Catalyst/Reagent | Solvent | "Green" Aspect | Source |
|---|---|---|---|---|
| Synthesis of 2-aminoaryl quinoxalines | Iron(III) catalyst, t-butyl nitrite (oxidant) | Dichloroethane (DCE) | Use of non-toxic and inexpensive iron catalyst | acs.org |
| Synthesis of quinazolinone derivatives | Ru(II) complex | Alcohol-water system | Use of a sustainable solvent system | rsc.org |
| Synthesis of quinazoline-2,4(1H,3H)-diones | Alcohol amines | Water | Use of a green and cost-effective catalyst and solvent | researchgate.net |
| Synthesis of quinazoline-2,4(1H,3H)-diones | - | - | Utilization of CO2 as a C1 source | researchgate.net |
| Reduction of 2-nitrobenzonitrile | Zinc dust | Toluene | Simplified process, avoiding extra drying steps | google.com |
| Aerobic oxidative cascade annulation | - | - | Use of air as an oxidant, water as byproduct | researchgate.net |
Synthetic Utility of 2 Aminobenzonitrile As a Versatile Chemical Building Block
Generation of Diverse Heterocyclic Ring Systems
The strategic placement of the amino and nitrile functionalities in 2-aminobenzonitrile (B23959) facilitates its use as a key precursor for constructing a wide array of heterocyclic ring systems. These reactions often proceed through intramolecular cyclization, where the amino group acts as a nucleophile attacking an electrophilic center derived from the nitrile group or a co-reactant.
Quinazoline and Quinazolinone Derivatives
Quinazolines and their oxidized counterparts, quinazolinones, represent a prominent class of nitrogen-containing heterocyclic compounds. 2-Aminobenzonitrile is a cornerstone in the synthesis of these derivatives, offering multiple pathways to this privileged scaffold.
The synthesis of 2-aminoquinazolines can be achieved through various methodologies starting from 2-aminobenzonitrile. One approach involves a hydrochloric acid-mediated [4+2] annulation reaction. In this method, 2-aminobenzonitriles react with N-benzyl cyanamides to produce 2-amino-4-iminoquinazolines. mdpi.com The reaction proceeds through the formation of an amidine intermediate, followed by intramolecular cyclization. mdpi.com
Another strategy for synthesizing 2-amino-4-iminoquinazolines involves the reaction of 2-aminobenzonitriles with carbodiimides, mediated by SnCl4. The selectivity of this reaction is dependent on the substituents of the carbodiimide. Aryl and primary alkyl-substituted carbodiimides predominantly yield 2-amino-4-iminoquinazolines. colab.ws
Table 1: Synthesis of 2-Amino-4-iminoquinazolines from 2-Aminobenzonitrile
| Co-reactant | Catalyst/Mediator | Product | Reference |
|---|---|---|---|
| N-Benzyl cyanamide | Hydrochloric acid | 2-Amino-4-iminoquinazoline | mdpi.com |
| Carbodiimides (Aryl/Primary alkyl) | SnCl4 | 2-Amino-4-iminoquinazoline | colab.ws |
4-Aminoquinazolines can be readily prepared from 2-aminobenzonitrile. A straightforward method involves refluxing 2-aminobenzonitrile with formamide. prepchem.com Microwave-assisted, solvent-free, one-pot multi-component reactions of 2-aminobenzonitrile, orthoesters, and ammonium (B1175870) acetate (B1210297) also yield 2-alkyl-4-aminoquinazolines in good yields. researchgate.net Furthermore, a transition-metal-free, base-promoted reaction of ynones with 2-aminobenzonitriles provides a pathway to multisubstituted 4-aminoquinolines. cardiff.ac.uk
The synthesis of 4-alkoxyquinazolines has also been described, though less commonly starting directly from 2-aminobenzonitrile without intermediate steps. However, the versatile 4-aminoquinazoline core can be further functionalized to yield alkoxy derivatives.
Table 2: Synthesis of 4-Aminoquinazolines from 2-Aminobenzonitrile
| Reagents | Conditions | Product | Reference |
|---|---|---|---|
| Formamide | Reflux | 4-Aminoquinazoline | prepchem.com |
| Orthoesters, Ammonium acetate | Microwave, solvent-free | 2-Alkyl-4-aminoquinazolines | researchgate.net |
| Ynones | Base-promoted | Multisubstituted 4-aminoquinolines | cardiff.ac.uk |
The synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitrile often utilizes carbon dioxide as a C1 source. This transformation can be catalyzed by various systems, including basic anion-functionalized ionic liquids and mesoporous smectites incorporating alkali hydroxides. acs.orgrsc.org Interestingly, this reaction can also proceed efficiently in water without any catalyst. rsc.org 2-Hydroxypyridine (B17775) anion-based ionic liquids have also been employed to catalyze the reaction of CO2 with 2-aminobenzonitriles, particularly for 4-substituted substrates. clockss.org
Other quinazolinones can be synthesized through different routes. For instance, a ruthenium(II) complex can catalyze the tandem synthesis of quinazolinone derivatives from 2-aminobenzonitriles using an alcohol-water system. rsc.org A copper-catalyzed process allows for the synthesis of substituted quinazolinones from 2-aminobenzonitriles and benzyl (B1604629) alcohols with air as the oxidant. rsc.org
Table 3: Synthesis of Quinazolin-2,4(1H,3H)-diones and Other Quinazolinones from 2-Aminobenzonitrile
| Co-reactant | Catalyst/Conditions | Product | Reference |
|---|---|---|---|
| Carbon Dioxide | [P4442][1-MHy] (Ionic Liquid) | Quinazoline-2,4(1H,3H)-dione | acs.org |
| Carbon Dioxide | [Ch][2-OP] (Ionic Liquid) | Quinazoline-2,4(1H,3H)-dione | clockss.org |
| Carbon Dioxide | Mesoporous smectites with alkali hydroxide (B78521) | Quinazoline-2,4(1H,3H)-dione | rsc.org |
| Carbon Dioxide | Water, catalyst-free | Quinazoline-2,4(1H,3H)-dione | rsc.org |
| Alcohols | Ru(II) complex, water | Quinazolinone derivatives | rsc.org |
| Benzyl alcohols | Copper catalyst, air | Substituted quinazolinones | rsc.org |
Benzodiazepine (B76468) and Related Structures
Benzodiazepines are another important class of heterocyclic compounds with significant therapeutic applications. While the synthesis of the core benzodiazepine ring often starts from 2-aminobenzophenones, there are pathways that utilize derivatives of 2-aminobenzonitrile. researchgate.net
A notable synthesis of 1,4-benzodiazepine-3-ones involves the addition of Grignard reagents to N-(alpha-haloacyl)-o-aminobenzonitrile. This reaction leads to the formation of 2,5-disubstituted 1,4-benzodiazepine-3-ones. nih.gov This method highlights the utility of a modified 2-aminobenzonitrile scaffold to access the seven-membered benzodiazepine ring system. nih.gov
Indole and Indazole Frameworks
The proximity of the amino and cyano functionalities in 2-aminobenzonitrile facilitates intramolecular cyclization reactions, making it an ideal starting material for the synthesis of fused nitrogen-containing heterocycles like indazoles and indoles.
1H-Indazoles
A facile and efficient synthesis of 1H-indazoles has been developed utilizing 2-aminobenzonitriles as readily available starting materials. The process involves the reaction of 2-aminobenzonitriles with various organometallic reagents, such as Grignard or organolithium reagents, to form o-aminoaryl N-H ketimine intermediates. These intermediates then undergo a copper(II) acetate-catalyzed intramolecular N-N bond formation. This cyclization is conducted in dimethyl sulfoxide (B87167) (DMSO) under an oxygen atmosphere, which acts as the terminal oxidant, to afford a diverse range of 1H-indazoles in good to excellent yields.
This methodology is notable for its use of molecular oxygen as a green oxidant and the relatively mild reaction conditions. The reaction has been shown to be scalable, with successful syntheses performed on a gram scale without a significant loss in efficiency. For instance, the catalyst loading of Cu(OAc)₂ can be reduced to 5 mol % on a larger scale. A key aspect of this reaction is the critical role of oxygen in reoxidizing the copper catalyst, allowing the catalytic cycle to proceed to completion.
Table 1: Synthesis of 1H-Indazoles from 2-Aminobenzonitrile Derivatives
| Entry | 2-Aminobenzonitrile Derivative | Organometallic Reagent | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-(Methylamino)benzonitrile | Isopropylmagnesium bromide | 3-Isopropyl-1-methyl-1H-indazole | 75.0 |
| 2 | 2-(Methylamino)benzonitrile | Phenyllithium | 1-Methyl-3-phenyl-1H-indazole | 77.8 |
| 3 | 2-(Phenylamino)benzonitrile | Phenylmagnesium bromide | 1,3-Diphenyl-1H-indazole | 62.6 |
| 4 | 2-Aminobenzonitrile | (4-Methoxyphenyl)magnesium bromide | 3-(4-Methoxyphenyl)-1H-indazole | 84.3 |
| 5 | 2-Aminobenzonitrile | Cyclohexylmagnesium chloride | 3-Cyclohexyl-1H-indazole | 76.3 |
3-Arylindoles
While direct synthesis of a wide range of 3-arylindoles from 2-aminobenzonitrile is not extensively documented, a notable method involves the reaction of 2-aminobenzonitriles with aryl methyl ketones. This approach leads to the formation of 2-amino-3-arylindoles. The development of such synthetic routes is significant as the 3-aminoindole scaffold is a key structural motif in many biologically active compounds.
Chromene and Pyrano-Fused Systems
2-Aminobenzonitrile is a key reactant in multicomponent reactions for the synthesis of various chromene and pyrano-fused heterocyclic systems. These reactions are often characterized by their high atom economy and operational simplicity.
2-Amino-4H-benzo[g]chromene Derivatives
Derivatives of 2-amino-4H-benzo[g]chromene can be synthesized through a one-pot, three-component reaction. This reaction typically involves an aromatic aldehyde, malononitrile, and a suitable phenol (B47542) derivative, such as 2-hydroxy-1,4-naphthaquinone, in the presence of a catalyst. While 2-aminobenzonitrile itself is not directly used in the most common variations of this synthesis, the resulting 2-amino-3-cyano-4-aryl-4H-chromene structure highlights the type of annulation reactions where the functionalities present in 2-aminobenzonitrile (amino and cyano groups) are incorporated into the final product.
In a specific example, 2-amino-4H-benzo[g]chromene derivatives were synthesized via a one-pot multicomponent reaction of 2-hydroxy-1,4-naphthaquinone, various aldehydes, and malononitrile. This reaction was efficiently catalyzed by Amberlite IRA-400-Cl resin in an ethanol (B145695)/water solvent system at 80°C.
Dihydropyrano[3,2-c]chromene Derivatives
Similar to the benzo[g]chromenes, dihydropyrano[3,2-c]chromene derivatives are also accessible through one-pot, three-component reactions. These reactions typically involve the condensation of an aromatic aldehyde, malononitrile, and 4-hydroxycoumarin. Various catalysts have been employed to promote this transformation, including reusable heterogeneous catalysts and ionic liquids, often under environmentally benign conditions. This approach allows for the efficient construction of the dihydropyrano[3,2-c]chromene scaffold, which is a privileged structure in medicinal chemistry. The use of catalysts like Amberlite IRA-400-Cl resin or nano-silica supported 1,5-diazabicyclo(4.3.0)non-5-en (nano-SiO₂/DBN) in aqueous media highlights the green chemistry aspects of these syntheses. chemicalbook.com
Table 2: Three-Component Synthesis of Dihydropyrano[3,2-c]chromene Derivatives
| Entry | Aldehyde | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | Amberlite IRA-400-Cl | EtOH/H₂O | 95 |
| 2 | 4-Chlorobenzaldehyde | Amberlite IRA-400-Cl | EtOH/H₂O | 98 |
| 3 | 4-Nitrobenzaldehyde | Amberlite IRA-400-Cl | EtOH/H₂O | 96 |
| 4 | 4-Hydroxybenzaldehyde | nano-SiO₂/DBN | H₂O/EtOH | 94 |
| 5 | 3-Nitrobenzaldehyde | nano-SiO₂/DBN | H₂O/EtOH | 96 |
Polycyclic Aromatic Compounds
The use of 2-aminobenzonitrile as a direct starting material for the synthesis of large, non-heterocyclic polycyclic aromatic hydrocarbons (PAHs) is not a widely reported mainstream application. However, its derivatives can be employed in the construction of nitrogen-containing (N-doped) polycyclic systems. The amino and cyano groups can be chemically transformed into functionalities that can participate in cyclization and annulation reactions to build up larger aromatic systems.
For instance, in the synthesis of N-doped heptalene-containing PAHs, a synthetic route may involve the cyanation of a suitably substituted aniline (B41778) derivative, followed by hydrolysis to a carboxylic acid, which then undergoes a palladium-catalyzed decarboxylative annulation to form the polycyclic framework. While not a direct use of 2-aminobenzonitrile, this illustrates how the cyano-aniline motif is a key component in the synthesis of complex, nitrogen-containing polycyclic structures.
Triazachrysenes
2-Aminobenzonitrile serves as a key precursor in the synthesis of complex heterocyclic systems such as triazachrysenes. These nitrogen-containing polycyclic aromatic hydrocarbons are of interest for their potential applications in materials science and medicinal chemistry. The synthetic strategies often involve multi-step sequences where the cyano and amino groups of 2-aminobenzonitrile participate in cyclization and condensation reactions to build the intricate triazachrysene skeleton.
Derivatization to Ketone and Imine Functionalities
2-Aminobenzophenones are valuable intermediates in the synthesis of various pharmaceuticals and heterocyclic compounds like quinazolines, acridines, and benzodiazepines. asianpubs.org Several synthetic routes have been developed to convert 2-aminobenzonitrile into 2-aminobenzophenones.
One common approach involves the reaction of 2-aminobenzonitrile with Grignard reagents or organolithium reagents. asianpubs.org This nucleophilic addition to the nitrile group, followed by hydrolysis of the resulting imine intermediate, yields the desired 2-aminobenzophenone. For instance, the reaction with aryl-Grignard reagents can produce 2-aminobenzophenones in good yields (around 71%). asianpubs.org
Another method is the palladium-catalyzed addition of various reagents to 2-aminobenzonitrile. This includes the addition of arylboronic acids or sodium arylsulfinates. asianpubs.orgnih.gov These cross-coupling reactions offer a direct and efficient way to introduce the benzoyl group.
The Houben-Hoesch reaction provides an alternative pathway, where 2-aminobenzonitrile reacts with a phenol in the presence of a Lewis acid catalyst, followed by hydrolysis. chemicalbook.com A modified procedure using triflic acid as a catalyst has been reported to give high yields of 2-aminobenzophenones. chemicalbook.com
The following table summarizes some of the reported methods for the synthesis of 2-aminobenzophenones from 2-aminobenzonitrile.
Table 1: Synthesis of 2-Aminobenzophenones from 2-Aminobenzonitrile
| Reagent | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|
| Aryl-Grignard Reagents | Diethyl ether, followed by hydrolysis | 71% | asianpubs.org |
| Arylboronic Acids | Palladium catalyst | Good to excellent | asianpubs.orgnih.gov |
| Sodium Arylsulfinates | Palladium catalyst | - | asianpubs.orgnih.govacs.org |
The initial product of the addition of organometallic reagents (like Grignard or organolithium reagents) to 2-aminobenzonitrile is an ortho-aminoketimine salt. This intermediate is typically not isolated but is hydrolyzed in situ to the corresponding 2-aminobenzophenone. asianpubs.org However, these ortho-aminoketimines are themselves reactive species and can be trapped or utilized in subsequent reactions to form other nitrogen-containing heterocyclic compounds. Their reactivity stems from the presence of both a nucleophilic amino group and an electrophilic imine carbon, allowing for intramolecular cyclization or intermolecular reactions.
Application in Coordination Chemistry Ligand Design
2-Aminobenzonitrile and its derivatives are valuable ligands in coordination chemistry. wisdomlib.org The presence of both the amino and nitrile groups allows for various coordination modes, acting as a monodentate or bidentate ligand.
Derivatives of 2-aminobenzonitrile have been used to synthesize ligands for complexation with transition metals like Chromium(III) and Iron(III). The resulting metal complexes have been studied for their structural properties and potential applications. For example, Schiff base ligands derived from the condensation of 2-aminobenzonitrile derivatives with aldehydes or ketones can coordinate to metal ions through the imine nitrogen and other donor atoms present in the molecule.
Research has shown the formation of octahedral complexes with Cr(III) and Fe(III) ions using ligands derived from aminobenzothiazole, a related heterocyclic amine. mdpi.com While direct complexation with 2-aminobenzonitrile itself is possible, its derivatives often provide more stable and well-defined coordination compounds. For instance, Schiff base ligands derived from 2,4-dihydroxybenzaldehyde (B120756) and p-aminoaniline have been used to synthesize Cr(III) and Fe(III) complexes. researchgate.net Similarly, α-aminonitrile derivatives have been used as mixed ligands with quinolone antibiotics to form octahedral complexes with Cr(III). tsijournals.comtsijournals.com The electronic spectra of Cr(III) complexes typically show characteristic d-d transitions, confirming an octahedral geometry. nih.govjocpr.com Iron(III) complexes with various heterocyclic ligands have also been synthesized and characterized. researchgate.netglobalresearchonline.net
The study of these complexes is an active area of research, with potential applications in catalysis, materials science, and bioinorganic chemistry.
Development of Functional Materials and Dyes
2-Aminobenzonitrile is a useful starting material for the synthesis of various dyes and functional materials. guidechem.com Its aromatic structure combined with the reactive amino and nitrile groups allows for its incorporation into larger conjugated systems, which are often responsible for the color and electronic properties of these materials. For instance, it can be a precursor for the synthesis of quinazolinone-based dyes and pigments. The ability to undergo various chemical transformations makes 2-aminobenzonitrile a versatile building block for creating novel organic materials with tailored optical and electronic properties. rsc.orgacs.org
Polymerization in Advanced Macromolecular Chemistry (e.g., Poly(N-sulfonylimine)s)
2-Aminobenzonitrile serves as a valuable monomer in the synthesis of advanced polymers, such as poly(N-sulfonylimine)s. These polymers are noted for their thermal stability, making them suitable for applications requiring heat-resistant materials. The synthesis often involves the reaction of 2-aminobenzonitrile with other monomers to create the polymer backbone. For instance, it is used as an intermediate in the preparation of 4,4-diamino-3,3-dicyanodiphenylmethane, which is a monomer for heat-resistant polymers. google.com
The general synthetic approach for creating polymers from 2-aminobenzonitrile involves leveraging its reactive amino and nitrile groups. These functional groups can participate in various polymerization reactions, including polycondensation and addition polymerizations, to form long-chain macromolecules with specific properties. The resulting polymers can be tailored for different applications by modifying the reaction conditions or by introducing other co-monomers into the polymerization process.
Azo Dye Synthesis
Azo dyes represent the largest class of synthetic dyes used in a variety of industries, including textiles, printing, and paper manufacturing. nih.gov These compounds are characterized by the presence of an azo group (-N=N-) which connects two aromatic rings. The synthesis of azo dyes is a two-step process that begins with the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich nucleophile, such as a phenol or an aniline. nih.govpbworks.com
2-Aminobenzonitrile can be utilized as the primary aromatic amine in the first step of this synthesis. The process involves treating 2-aminobenzonitrile with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. unb.cayoutube.com This diazonium salt is then reacted with a coupling component, which is typically an aromatic compound rich in electrons, to produce the final azo dye. nih.gov
The specific color of the resulting azo dye is dependent on the chemical structure of both the diazonium salt and the coupling component. youtube.com By varying these components, a wide spectrum of colors, including yellows, reds, oranges, browns, and blues, can be achieved. pbworks.com Azo dyes derived from 2-aminobenzonitrile can be used as solvatochromic dyes, which are sensitive to the polarity of the solvent. cphi-online.com
Development of Corrosion Inhibitors
Corrosion is a significant issue in many industries, leading to the degradation of metallic materials. Corrosion inhibitors are substances that, when added in small concentrations to an environment, can effectively decrease the corrosion rate of a metal. 2-Aminobenzonitrile and its derivatives have been studied as effective corrosion inhibitors for steel in acidic media. rsc.orgresearchgate.netresearchgate.net
The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. rsc.org This adsorption can occur through two main mechanisms: physisorption and chemisorption. Physisorption involves electrostatic interactions between the charged inhibitor molecules and the charged metal surface, while chemisorption involves the formation of coordinate bonds through the donation of electrons from the inhibitor to the vacant d-orbitals of the metal. rsc.org
Quantum chemical calculations and molecular dynamics simulations have been employed to understand the inhibition mechanism of 2-aminobenzonitrile. rsc.orgresearchgate.net These studies have shown that the presence of the amino (-NH2) and cyano (-C≡N) groups, along with the π-electrons of the benzene (B151609) ring, play a crucial role in the adsorption process. The amino group can be protonated in acidic solutions, facilitating physisorption, while the nitrogen atoms and the π-system can donate electrons to form strong coordinate bonds with the metal surface (chemisorption). rsc.orgrsc.org
The effectiveness of 2-aminobenzonitrile as a corrosion inhibitor is influenced by various factors, including its concentration, the temperature, and the nature of the acidic medium. Theoretical studies have also compared the inhibition efficiency of 2-aminobenzonitrile with its isomer, 3-aminobenzonitrile, providing insights into the relationship between molecular structure and inhibition performance. researchgate.netresearchgate.net
Mechanistic Investigations of Reactions Involving 2 Aminobenzonitrile
Elucidation of Reaction Pathways
Understanding the detailed pathway of a reaction is fundamental to controlling its outcome. For reactions involving 2-aminobenzonitrile (B23959), various mechanistic pathways have been proposed and studied, primarily focusing on cyclization and addition reactions that lead to the formation of valuable heterocyclic compounds.
Annulation and cyclization reactions of 2-aminobenzonitrile are pivotal in the synthesis of fused heterocyclic systems. A notable example is the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitrile and carbon dioxide. Theoretical studies using density functional theory (DFT) have shown that in the absence of a catalyst in water, the reaction proceeds through the formation of carbonic acid (H₂CO₃) from CO₂ and water. rsc.org This is a key step as H₂CO₃ is a more reactive species than CO₂ itself. rsc.org The proposed mechanism involves the H₂CO₃ molecule acting as both a reactant and a promoter, facilitating the reaction through a synergistic effect of its carbonyl and hydroxyl groups. rsc.org
Another significant class of reactions is the transition metal-catalyzed cyclization. For instance, a cobalt-catalyzed tandem transformation of 2-aminobenzonitriles with an aliphatic alcohol-water system has been developed for the synthesis of quinazolinones. acs.org This process involves a hydration and dehydrogenative coupling strategy. acs.org While the detailed stepwise mechanism is complex, it is understood to proceed through a series of catalytic cycles involving the cobalt center.
The concept of annulation, the formation of a new ring onto an existing one, is exemplified by strategies like the aza-Robinson annulation. nih.gov Although not directly starting from 2-aminobenzonitrile in the provided study, the principles of aza-Michael addition followed by an intramolecular aldol-type condensation can be conceptually applied to derivatives of 2-aminobenzonitrile to construct fused bicyclic systems. nih.gov The reaction of 2-alkynylbenzamides, which can be derived from 2-aminobenzonitrile, undergoes various cyclization reactions depending on the reaction conditions and the nature of the nucleophile, leading to different heterocyclic cores. chim.it
The amino and nitrile groups of 2-aminobenzonitrile are both involved in nucleophilic and electrophilic interactions that drive many of its reactions. Nucleophilic addition to the nitrile group is a common mechanistic step. For example, in the synthesis of quinazoline-2,4(1H,3H)-diones, the reaction can be catalyzed by alcohol amines in water. A plausible mechanism suggests that the amine catalyst activates the CO₂ molecule, which is then attacked by the amino group of 2-aminobenzonitrile. This is followed by an intramolecular nucleophilic attack of the newly formed functional group onto the nitrile carbon, leading to cyclization. researchgate.net
The principles of nucleophilic addition-elimination are also relevant. In reactions where the amino group of 2-aminobenzonitrile acts as a nucleophile, it can attack an electrophilic center, such as the carbonyl carbon of an acyl chloride. savemyexams.com This initial addition is typically followed by the elimination of a leaving group to form a stable product. savemyexams.comlibretexts.org The general mechanism involves the lone pair of the nitrogen atom initiating the attack, leading to a tetrahedral intermediate, which then collapses to reform the carbonyl group by expelling the leaving group. savemyexams.comlibretexts.org
Rearrangement reactions, where the atoms of a molecule are reorganized, can also occur. For instance, Hofmann-type rearrangements have been observed in reactions of 2-alkynylbenzamides, which are derivatives of 2-aminobenzonitrile. This type of rearrangement involves the conversion of an amide to an isocyanate intermediate, which can then be trapped by a nucleophile. chim.it
Characterization of Reactive Intermediates and Transition States
Reactive intermediates are short-lived, high-energy species that are formed during a chemical reaction and quickly convert to a more stable molecule. lumenlearning.com Their detection and characterization are key to confirming a proposed reaction mechanism. Transition states are the highest energy points in a reaction coordinate, representing the point of bond breaking and forming. fiveable.meyoutube.com
In the reaction of 2-aminobenzonitrile with CO₂ in water, the formation of a carbamic acid intermediate via the attack of the amino group on CO₂ is a key step. rsc.orgresearchgate.net While this intermediate is often transient, its existence is inferred from the final product and theoretical calculations. rsc.org In some catalyzed versions of this reaction, the catalyst is proposed to form a complex with CO₂, activating it for nucleophilic attack. researchgate.net
In transition metal-catalyzed reactions, organometallic intermediates play a crucial role. For the cobalt-catalyzed synthesis of quinazolinones from 2-aminobenzonitriles, the formation of cobalt-ligand complexes that coordinate to the reactants is a central part of the catalytic cycle. acs.org The study of these reactions often involves attempts to isolate or spectroscopically observe these intermediates to elucidate the mechanism.
The oxidation of 1-aminobenzotriazole, which can be synthesized from 2-aminobenzonitrile, provides a clear example of a well-characterized reactive intermediate. Oxidation with lead tetra-acetate generates benzyne, a highly reactive and short-lived intermediate, which can be trapped or dimerize to form biphenylene. rsc.org
The table below summarizes some of the key reactive intermediates and transition states in reactions involving 2-aminobenzonitrile and its derivatives.
| Reaction | Reactant(s) | Intermediate/Transition State | Product |
| Quinazoline-2,4(1H,3H)-dione synthesis | 2-Aminobenzonitrile, CO₂, H₂O | Carbonic acid, Carbamic acid intermediate | Quinazoline-2,4(1H,3H)-dione |
| Quinazolinone synthesis | 2-Aminobenzonitrile, Alcohol, H₂O | Cobalt-ligand complex | Quinazolinone |
| Oxidation of 1-aminobenzotriazole | 1-Aminobenzotriazole, Lead tetra-acetate | Benzyne | Biphenylene |
Influence of Steric and Electronic Effects on Reaction Outcomes
The outcome of chemical reactions involving 2-aminobenzonitrile is significantly influenced by both steric and electronic effects. Steric effects arise from the spatial arrangement of atoms, while electronic effects are related to the distribution of electron density in the molecule. nih.gov
The substituents on the benzene (B151609) ring of 2-aminobenzonitrile can have a profound impact on its reactivity. Electron-donating groups (EDGs) increase the electron density on the ring and at the amino group, enhancing its nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the amino group less nucleophilic but potentially increasing the electrophilicity of the nitrile carbon. In reactions where the amino group acts as a nucleophile, EDGs will generally accelerate the reaction rate.
Steric hindrance, the slowing of chemical reactions due to bulky substituents, can also play a critical role. For example, in the iron(III)-catalyzed ring-opening annulation of 2-arylindoles with 1,2-diaminoarenes, the regioselectivity of the reaction was found to be influenced by the steric and electronic effects of the substituents on the 1,2-diaminoarene. acs.org Similarly, for reactions involving 2-aminobenzonitrile, bulky substituents ortho to the amino or nitrile group could hinder the approach of reactants, thereby affecting the reaction rate and potentially the regioselectivity of the product.
In a broader context, structure-activity relationship (SAR) studies have shown that the reactivity of molecules can be predicted by a combination of electronic and steric descriptors. nih.gov For instance, in the degradation of 1-β-O-acyl glucuronides, electron-withdrawing groups increased the reaction rates, while increasing steric hindrance decreased them. nih.gov These principles are directly applicable to understanding and predicting the reactivity of substituted 2-aminobenzonitriles in various chemical transformations. The interplay of these effects is crucial for controlling reaction outcomes and for the rational design of synthetic routes to complex molecules. chemrxiv.org
Computational Chemistry and Molecular Modeling of 2 Aminobenzonitrile Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties.
Electronic Structure Analysis (HOMO, LUMO, Energy Gaps)
The electronic properties of 2-aminobenzonitrile (B23959) are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. rsc.orgscribd.com A smaller gap suggests higher reactivity and lower stability. scribd.com
For the neutral 2-aminobenzonitrile molecule, the HOMO and LUMO are distributed across the aromatic system. Upon protonation to form 2-aminobenzonitrile hydrochloride, the presence of the positively charged -NH₃⁺ group significantly alters the electronic landscape. This group acts as a strong electron-withdrawing entity, which is expected to lower the energies of both the HOMO and LUMO, and potentially increase the HOMO-LUMO gap, thereby affecting its reactivity.
DFT calculations on related substituted anilinium ions have shown that the selection of an appropriate reference system is crucial for accurate predictions. researchgate.net For instance, using the unsubstituted anilinium ion as a reference provides good accordance with experimental data for many derivatives. researchgate.net
Table 1: Frontier Orbital Energies and Energy Gap of a Related Compound
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | DFT (B3LYP)/6-311++G(d,p) | -6.2967 | -1.8096 | 4.4871 |
Data adapted from a study on a different heterocyclic compound to illustrate typical DFT calculation outputs. rsc.org
Reactivity Descriptors (Fukui Functions)
Fukui functions are essential reactivity descriptors derived from DFT that help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgscm.comfaccts.de The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the system. wikipedia.orgfaccts.de
ƒ+(r) : Indicates the site for a nucleophilic attack (where an electron is added). It is associated with the LUMO density. researchgate.net
ƒ-(r) : Indicates the site for an electrophilic attack (where an electron is removed). It is associated with the HOMO density. researchgate.net
ƒ0(r) : Indicates the site for a radical attack.
For this compound, the protonated amino group (-NH₃⁺) would significantly influence the local reactivity. This group strongly withdraws electron density from the aromatic ring, making the ring less susceptible to electrophilic attack compared to neutral aniline (B41778). The Fukui functions would likely show that the carbon atoms of the ring have a higher propensity for nucleophilic attack. These descriptors are invaluable for predicting how the molecule will interact with other reagents. nih.gov
Dipole Moment and Electron Transfer Characterization
DFT calculations can accurately predict dipole moments. Studies on related aminobenzonitriles have shown that the dipole moment increases upon electronic excitation, indicating a charge transfer character. researchgate.net For this compound, the ground state already possesses a large dipole moment due to its ionic nature, which will govern its solubility and interaction with polar solvents and other charged species.
Solvation Effects and Hydrogen Bonding Interactions
The protonated amino group (-NH₃⁺) in this compound is a strong hydrogen bond donor. This feature dominates its interaction in protic solvents like water. The three hydrogen atoms of the -NH₃⁺ group can form strong hydrogen bonds with solvent molecules or other hydrogen bond acceptors. nih.gov The nitrile group (-C≡N) can also act as a weak hydrogen bond acceptor.
DFT studies combined with continuum solvation models (like IEFPCM or SMD) can be used to investigate these interactions. scribd.comresearchgate.net Such studies on anilinium ions and water-aniline complexes reveal the nature and strength of these hydrogen bonds. researchgate.netphyschemres.org For instance, investigations into anilinium hydrogen sulfate (B86663) show extensive N-H···O hydrogen bonding networks that define the crystal structure. nih.gov The solvation of this compound would involve the formation of a structured solvation shell around the -NH₃⁺ group, significantly stabilizing the ion in polar solvents.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, including conformational changes, diffusion, and interactions at interfaces. These simulations are particularly useful for understanding how molecules like this compound behave in a condensed phase or at an interface.
Adsorption Behavior and Interfacial Interactions
MD simulations can be employed to model the adsorption of this compound onto various surfaces, which is relevant for applications in chromatography, materials science, and environmental chemistry. The positively charged nature of the molecule suggests that it will have a strong affinity for negatively charged surfaces through electrostatic interactions.
Simulations of similar molecules, such as amino acids or other organic cations, at interfaces like silica-water provide detailed microscopic insights. rsc.orgresearchgate.net These studies show that adsorption is influenced by a combination of factors:
Electrostatic interactions: The primary driving force for the adsorption of the cationic this compound onto negatively charged surfaces.
Hydrogen bonding: The -NH₃⁺ group can form hydrogen bonds with surface functional groups (e.g., silanol (B1196071) groups on a silica (B1680970) surface).
Van der Waals forces: The aromatic ring can interact with surfaces through weaker dispersion forces.
Solvation: The behavior of solvent molecules at the interface plays a critical role. The release of solvent molecules from the surface and the ion upon adsorption is often a key thermodynamic driver. mdpi.com
MD simulations can reveal the preferred orientation of the adsorbed molecule and the free energy profile of the adsorption process, indicating the strength of the interaction. rsc.orgresearchgate.net For example, studies on the adsorption of molecules on cocrystal surfaces have shown that moisture adsorption can be analyzed through radial distribution functions to identify hydrogen bonding. nih.gov
Binding Site Interactions and Energetics
The 2-aminobenzonitrile scaffold is a key component in a variety of molecules designed to interact with biological targets. Molecular docking and molecular dynamics (MD) simulations are the primary computational techniques used to predict and analyze how these ligands bind to proteins and to calculate the energetics of these interactions.
These studies are crucial in drug discovery for identifying and optimizing inhibitors for therapeutic targets such as HIV-1 reverse transcriptase (RT) and tubulin. nih.govnih.gov Derivatives of 2-aminobenzonitrile have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). rsc.org NNRTIs bind to an allosteric pocket on HIV-1 RT, which is located approximately 10 Å from the catalytic site, inducing conformational changes that inactivate the enzyme. mdpi.com Docking studies using programs like AutoDock can place a ligand into the binding site and score its orientation based on binding energy. nih.govnih.gov These simulations reveal specific interactions, such as hydrogen bonds with key residues like Lys101 and Tyr181, and hydrophobic interactions with residues like Tyr188, Phe227, and Trp229, which are critical for stabilizing the ligand-protein complex. rsc.org
Similarly, other derivatives based on related structures have been identified as inhibitors of tubulin polymerization, a validated strategy in cancer therapy. nih.gov These compounds often target the colchicine (B1669291) binding site on β-tubulin. nih.govbiorxiv.org Molecular docking simulations can predict whether a ligand will bind favorably to this site, and MD simulations can further assess the stability of the complex over time. rsc.org The analysis of these interactions helps to explain the mechanism of action and provides a rational basis for designing new compounds with improved potency and selectivity. nih.govnih.gov
The following table summarizes findings from various molecular modeling studies on inhibitors containing scaffolds related or analogous to 2-aminobenzonitrile.
| Derivative Class | Protein Target | Binding Site | Key Interactions & Residues | Computational Method |
|---|---|---|---|---|
| Diarylpyridines | HIV-1 Reverse Transcriptase | NNRTI Allosteric Pocket | H-bonds (Lys101), Hydrophobic (Tyr181, Tyr188, Phe227, Trp229) | Molecular Docking, MD Simulations rsc.org |
| 4-Thiazolidinones | HIV-1 Reverse Transcriptase | NNRTI Allosteric Pocket | Interaction with active site residues based on minimum energy score. | AutoDock4, Ligplot nih.gov |
| Kinase Inhibitors (e.g., KX2-391) | β-Tubulin | Colchicine Site | Direct interaction with multiple amino acids surrounding the colchicine site. | Molecular Docking nih.govbiorxiv.org |
| Quinoline CA-4 Analogs | Tubulin | Colchicine Site | Significant binding interaction leading to G2/M phase arrest. | Molecular Docking nih.gov |
Advanced Spectroscopic Characterization Methodologies for 2 Aminobenzonitrile Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) and Carbon (¹³C) NMR Analysis
The ¹H and ¹³C NMR spectra of 2-aminobenzonitrile (B23959) hydrochloride are foundational for its structural verification. The formation of the hydrochloride salt from 2-aminobenzonitrile involves the protonation of the primary amino group (-NH₂) to form an ammonium (B1175870) group (-NH₃⁺). This structural change induces significant shifts in the NMR signals, particularly for the nuclei on the aromatic ring and the amino group itself.
In the ¹H NMR spectrum, the protons on the aromatic ring of the 2-aminobenzonitrilium cation are expected to resonate at lower fields (higher ppm values) compared to the parent 2-aminobenzonitrile. This downfield shift is a direct consequence of the electron-withdrawing effect of the newly formed -NH₃⁺ group, which deshields the adjacent protons. The broad signal corresponding to the amino protons in the free base is replaced by a distinct signal for the ammonium protons, which may also appear broadened and at a significantly lower field.
Similarly, in the ¹³C NMR spectrum, the carbon atoms of the benzene (B151609) ring, especially the carbon atom bonded to the ammonium group (C2) and the ortho/para carbons, will experience a downfield shift. The carbon of the nitrile group (C≡N) is also influenced, though typically to a lesser extent. The predicted chemical shifts provide a clear diagnostic fingerprint for the formation of the hydrochloride salt.
| Atom Position | ¹H Chemical Shift (δ, ppm) - Predicted for Hydrochloride | ¹³C Chemical Shift (δ, ppm) - 2-Aminobenzonitrile nih.govanalis.com.my | ¹³C Chemical Shift (δ, ppm) - Predicted for Hydrochloride |
|---|---|---|---|
| C1 | - | ~98.5 | Downfield shift expected |
| C2 | - | ~150.8 | Significant downfield shift expected |
| C3 | Downfield shift expected | ~117.5 | Downfield shift expected |
| C4 | Downfield shift expected | ~134.2 | Downfield shift expected |
| C5 | Downfield shift expected | ~119.0 | Downfield shift expected |
| C6 | Downfield shift expected | ~132.8 | Downfield shift expected |
| C≡N | - | ~118.0 | Slight shift expected |
| -NH₃⁺ | Significant downfield shift expected | - | - |
Advanced NMR Techniques for Comprehensive Structural Elucidation
While 1D NMR provides essential information, complex structures or ambiguous signals necessitate the use of two-dimensional (2D) NMR techniques for complete assignment. These experiments reveal correlations between nuclei, confirming the molecular skeleton and spatial relationships.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For 2-aminobenzonitrile hydrochloride, COSY would reveal the coupling network between the four adjacent protons on the aromatic ring, confirming their relative positions.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C nuclei. This is an indispensable tool for assigning each proton signal to its corresponding carbon atom, providing unambiguous C-H connectivity information for the aromatic ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment identifies protons that are close in space, regardless of whether they are bonded. NOESY can be used to confirm through-space proximities, such as between the H3 proton and the ammonium protons.
The combined application of these advanced techniques allows for the definitive assignment of every proton and carbon signal, leaving no ambiguity in the structural confirmation of this compound. researchgate.netnih.gov
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making FT-IR an excellent tool for identifying their presence. The IR spectrum of this compound shows distinct bands that confirm its key structural features.
The spectrum of the parent compound, 2-aminobenzonitrile, displays characteristic absorptions for the N-H stretching of the primary amine (typically two bands around 3350-3450 cm⁻¹), the C≡N stretching of the nitrile group (a sharp, strong band around 2220-2230 cm⁻¹), and aromatic C=C and C-H stretching vibrations.
Upon formation of the hydrochloride salt, the most significant change is observed in the N-H stretching region. The primary amine is converted to an ammonium salt (-NH₃⁺), which gives rise to a very broad and strong absorption band in the 2500-3200 cm⁻¹ range. This broadness is due to extensive hydrogen bonding. The sharp nitrile peak remains a key diagnostic feature.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| -NH₃⁺ | N-H Stretch | 2500 - 3200 (broad, strong) | Characteristic of ammonium salt formation, indicates protonation. |
| Aromatic C-H | C-H Stretch | 3000 - 3100 (sharp, medium) | Confirms the presence of the aromatic ring. |
| -C≡N (Nitrile) | C≡N Stretch | 2220 - 2230 (sharp, strong) | A key diagnostic band for the nitrile functionality. |
| Aromatic C=C | C=C Stretch | 1450 - 1600 (multiple bands) | Fingerprint region for the benzene ring. |
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, providing a high degree of confidence in the identity of a compound.
For this compound, the molecule would be ionized, and the cationic species, the 2-aminobenzonitrilium ion ([C₇H₇N₂]⁺), would be detected. The theoretical exact mass of this ion can be calculated by summing the exact masses of its constituent isotopes (¹²C, ¹H, and ¹⁴N).
Theoretical Exact Mass of [C₇H₇N₂]⁺: 119.0604 (Calculated)
An HRMS experiment would measure the m/z of the molecular ion. If the experimental value matches the theoretical value to within a very small tolerance (e.g., ± 5 ppm), it provides unequivocal evidence for the elemental formula C₇H₇N₂. This technique is superior to low-resolution mass spectrometry, which can only provide the nominal mass (119), a value shared by many other ions with different elemental compositions.
X-ray Crystallography for Absolute Structure Determination
Single-crystal X-ray crystallography is the gold standard for absolute structure determination. This technique provides a definitive three-dimensional model of a compound in the solid state, revealing precise bond lengths, bond angles, and torsional angles. nih.gov
To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density within the crystal. This model is then interpreted to determine the exact position of each atom.
While a crystal structure for 2-aminobenzonitrile itself has been reported, a publicly available crystal structure for its hydrochloride salt could not be located in the present search. However, were such a study performed, it would unambiguously confirm:
The protonation site (the nitrogen atom of the amino group).
The precise geometry of the 2-aminobenzonitrilium cation.
The position of the chloride counter-ion.
The intermolecular interactions in the crystal lattice, such as hydrogen bonds between the ammonium group and the chloride ion, which stabilize the crystal structure.
Complementary Analytical Methods for Complex Characterization
In addition to advanced spectroscopic methods, other analytical techniques provide crucial, complementary information for a full characterization of this compound.
Elemental Analysis: This technique determines the mass percentages of carbon, hydrogen, and nitrogen in the compound. For the hydrochloride salt, analysis for chlorine content is also essential. The experimental percentages must align with the theoretical values calculated from the molecular formula (C₇H₇N₂Cl) to confirm the compound's elemental composition and purity.
Melting Point Determination: The melting point is a fundamental physical property that serves as a key indicator of purity. A sharp and defined melting point range suggests a pure substance, while a broad or depressed melting range typically indicates the presence of impurities.
The integration of these complementary methods with the detailed structural information from NMR, FT-IR, and HRMS provides a comprehensive and robust characterization of this compound, ensuring its identity and quality for any subsequent application.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. The experimentally determined values are compared against the theoretically calculated percentages based on the compound's molecular formula (C₇H₇ClN₂). This comparison is crucial for verifying the purity and confirming the empirical formula of a newly synthesized batch. The analysis is performed using a CHN elemental analyzer, which involves the combustion of the sample at high temperatures and quantification of the resulting gases.
Table 1: Representative Elemental Analysis Data for this compound (C₇H₇ClN₂)
| Element | Theoretical (%) | Found (%) |
|---|---|---|
| Carbon (C) | 54.38 | 54.35 |
| Hydrogen (H) | 4.56 | 4.59 |
| Nitrogen (N) | 18.12 | 18.09 |
(Note: "Found" values are hypothetical examples for illustrative purposes.)
Electronic Absorption Spectra
Electronic absorption spectroscopy, typically conducted using UV-Visible spectrophotometry, provides information about the electronic transitions within the molecule. The spectrum of a 2-aminobenzonitrile derivative is characterized by absorption bands in the UV-Vis region, arising from π → π* and n → π* transitions associated with the benzene ring and the cyano and amino functional groups. aqion.de The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent polarity and the presence of substituents on the aromatic ring. researchgate.netresearchgate.net For instance, substitution can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. researchgate.net Spectra are typically recorded by dissolving the compound in a suitable solvent, such as ethanol (B145695) or acetonitrile.
Table 2: Typical Electronic Absorption Data for a 2-Aminobenzonitrile Derivative in Ethanol
| Absorption Band | λmax (nm) | Type of Transition |
|---|---|---|
| Band 1 | ~250 | π → π* |
| Band 2 | ~350 | n → π* |
(Note: Wavelengths are approximate and can vary based on specific derivatization and solvent.)
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of 2-aminobenzonitrile derivatives. By scanning the potential of a working electrode and measuring the resulting current, a cyclic voltammogram is generated, which can reveal the potentials at which the compound is oxidized or reduced. colostate.edu For related aromatic amine and nitrile compounds, CV has been used to determine oxidation and reduction peak potentials, assess the reversibility of redox processes, and elucidate reaction mechanisms. wisdomlib.orgresearchgate.net The experiment involves dissolving the compound in a solution containing a supporting electrolyte (e.g., tetraethylammonium (B1195904) chloride in acetonitrile) and recording the voltammogram across a potential range. colostate.edu The data provides insight into the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Table 3: Hypothetical Cyclic Voltammetry Parameters for a 2-Aminobenzonitrile Derivative
| Process | Peak Potential (E_p) vs. Ag/AgCl | Characteristics |
|---|---|---|
| Oxidation | +1.2 V | Irreversible |
| Reduction | -0.8 V | Quasi-reversible |
(Note: Values are illustrative and depend on the specific derivative and experimental conditions.)
Thermal Analysis (TGA)
Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability and decomposition profile of this compound. The analysis involves heating the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air) and continuously measuring its mass as a function of temperature. youtube.com The resulting TGA curve shows mass loss steps corresponding to the release of volatile components or decomposition of the compound. The derivative thermogravimetric (DTG) curve, which plots the rate of mass change, helps to precisely identify the temperatures of maximum decomposition. youtube.com This analysis is critical for determining the upper temperature limit for the compound's stability.
Table 4: Representative Thermal Analysis Data for a 2-Aminobenzonitrile Derivative
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Process |
|---|---|---|---|
| 1 | 150 - 250 | ~23.5 | Loss of HCl |
| 2 | 250 - 400 | ~76.5 | Decomposition of organic moiety |
(Note: Data is hypothetical and illustrative.)
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of this compound. The PXRD pattern is a unique fingerprint of the compound's crystalline structure. Sharp, well-defined peaks in the diffractogram indicate a highly crystalline material, whereas broad humps suggest an amorphous or semi-crystalline nature. researchgate.netelsevier.es The positions (in degrees 2θ) and intensities of the diffraction peaks can be used to identify the crystalline phase and determine lattice parameters. researchgate.net Furthermore, the width of the diffraction peaks can be used in the Scherrer equation to estimate the average crystallite size. researchgate.net
Table 5: Illustrative Powder X-ray Diffraction Peak List for Crystalline this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 15.8 | 5.60 | 100 |
| 20.5 | 4.33 | 85 |
| 25.3 | 3.52 | 60 |
| 28.9 | 3.09 | 75 |
(Note: Peak positions and intensities are for illustrative purposes only.)
Molar Conductance Measurements
Molar conductance (Λm) measurements are used to determine the electrolytic nature of this compound in solution. wisdomlib.org The technique measures a solution's ability to conduct electricity, which depends on the number and mobility of ions present. As a hydrochloride salt, the compound is expected to dissociate in a polar solvent like water or methanol (B129727) into a [2-aminobenzonitrilium]⁺ cation and a Cl⁻ anion, behaving as a 1:1 electrolyte. Molar conductance is measured for a dilute solution (e.g., 10⁻³ M) of the compound in a specific solvent at a constant temperature. The obtained value is then compared to established ranges for non-electrolytes, 1:1, 1:2, or other electrolyte types in that solvent. researchgate.net
Table 6: Expected Molar Conductance for this compound
| Solvent | Concentration (M) | Expected Λm (S cm² mol⁻¹) | Electrolyte Type |
|---|---|---|---|
| Methanol | 10⁻³ | 80 - 115 | 1:1 Electrolyte |
| DMSO | 10⁻³ | 50 - 70 | 1:1 Electrolyte |
(Note: Ranges are based on typical values for 1:1 electrolytes in these solvents.)
Future Prospects and Emerging Research Frontiers for 2 Aminobenzonitrile
Development of Novel Catalytic Systems for Efficiency and Selectivity
The synthesis of derivatives from 2-aminobenzonitrile (B23959) is a key area where catalytic innovation is driving significant progress. Researchers are moving beyond traditional methods to develop highly efficient and selective catalytic systems that offer improved yields, milder reaction conditions, and greater sustainability.
A notable advancement is the use of transition-metal catalysts for tandem reactions. For instance, a Ruthenium(II) complex has been successfully employed to catalyze the direct transformation of 2-aminobenzonitriles into quinazolinone derivatives using an alcohol-water system. rsc.org This protocol is distinguished by its ability to utilize challenging alcohols like methanol (B129727) and demonstrates good to excellent yields for a variety of products. rsc.org The mechanism, explored through Density Functional Theory (DFT) studies, is proposed to involve metal-ligand cooperation. rsc.org
Ionic liquids (ILs) are also emerging as powerful catalysts. clockss.org Specifically, 2-hydroxypyridine (B17775) anion-based ILs have been shown to effectively catalyze the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide at atmospheric pressure. This method provides a novel pathway for CO2 utilization. clockss.org Research indicates that the catalytic activity is influenced by the basicity of the IL's anion and the nature of its cation, with a choline-based cation showing the best performance. clockss.org
Furthermore, transition-metal-free systems are being developed to enhance the atom economy and simplify procedures. A base-promoted, one-pot reaction of ynones with 2-aminobenzonitriles has been established to produce multisubstituted 4-aminoquinolines in good to excellent yields. cardiff.ac.uk This method, which proceeds through a sequential aza-Michael addition and intramolecular annulation, is noted for its operational simplicity and broad substrate scope. cardiff.ac.uk Even foundational synthesis routes are being optimized; a patented method for producing 2-aminobenzonitrile from 2-nitrobenzonitrile (B147312) uses zinc dust in a hydrochloric acid medium, followed by a simplified one-step neutralization and decomposition of the intermediate 2-aminobenzonitrile hydrochloride, achieving a 95% yield. google.com
Table 1: Comparison of Catalytic Systems for 2-Aminobenzonitrile and its Derivatives
| Catalytic System | Catalyst | Reaction Type | Key Findings | Reported Yield | Source |
|---|---|---|---|---|---|
| Ruthenium(II) Complex | Ru(II) Complex | Tandem synthesis of quinazolinones | Sustainable protocol using an alcohol-water system; proceeds via a metal-ligand cooperative mechanism. | Good to Excellent | rsc.org |
| Ionic Liquids (ILs) | 2-Hydroxypyridine anion-based ILs | Synthesis of quinazoline-2,4(1H,3H)-diones from CO2 | Functions at atmospheric pressure; catalytic activity depends on the IL's cation and anion. | Moderate to Excellent | clockss.org |
| Base-Promoted System | Potassium tert-butoxide (KOtBu) | Synthesis of 4-aminoquinolines | Transition-metal-free, one-pot reaction with high atom economy and operational simplicity. | Excellent | cardiff.ac.uk |
| Reduction System | Zinc dust / Hydrochloric acid | Reduction of 2-nitrobenzonitrile | Simplified process by combining neutralization and decomposition of the hydrochloride intermediate. | 95% | google.com |
Integration into Advanced Functional Materials for Specific Applications
The unique chemical structure of 2-aminobenzonitrile makes it an ideal candidate for incorporation into advanced functional materials, particularly polymers with specialized properties. Its bifunctional nature, containing both an amine and a nitrile group, allows it to serve as a versatile monomer in complex polymerization reactions.
A significant area of research is its use in multicomponent polymerizations (MCPs). nih.gov Scientists have reported the successful MCP of diynes, disulfonyl azides, and 2-aminobenzonitrile, catalyzed by Copper(I) chloride and Triethylamine (B128534). This reaction produces iminocoumarin/quinoline-containing poly(N-sulfonylimine)s with high molecular weights (up to 37,700 g/mol ) and in high yields (up to 96%). nih.gov These resulting polymers are not merely structural materials; they are highly functional. The fluorescent properties of the poly(N-sulfonylimine)s enable their use in the sensitive and selective detection of Ruthenium(III) ions. Furthermore, these materials have demonstrated antibacterial properties, highlighting their potential in biomedical applications. nih.gov
The application extends to materials with unique three-dimensional structures. For example, a paracyclophane-derived 2-aminoaryl quinoxaline (B1680401) has been synthesized. acs.org Paracyclophanes are valued in materials science for their rigid and unique structures. The synthesis of quinoxaline units, which can be derived from 2-aminobenzonitrile precursors, into these scaffolds opens pathways to new materials with novel electronic or host-guest properties. acs.org Bio-based phthalonitrile (B49051) resins, which are used in high-performance applications in aerospace and electronics, are often cured using aromatic amines. uni-jena.de This suggests a potential role for 2-aminobenzonitrile or its derivatives as curing agents to create robust, heat-resistant polymer networks. uni-jena.de
Table 2: 2-Aminobenzonitrile in Advanced Functional Materials
| Material Type | Synthetic Route | Key Monomers/Precursors | Resulting Properties | Specific Application | Source |
|---|---|---|---|---|---|
| Poly(N-sulfonylimine)s | Multicomponent Polymerization (MCP) | Diynes, Disulfonyl azides, 2-Aminobenzonitrile | High molecular weight (up to 37,700 g/mol), Fluorescent | Selective detection of Ru³⁺ ions, Antibacterial materials | nih.gov |
| Paracyclophane-derived Quinoxalines | Ring-opening annulation | Paracyclophane-derived indoles, 1,2-diaminoarenes | Unique 3D rigid structure | Potential in advanced materials science | acs.org |
| High-Performance Resins | Curing of resins | Phthalonitriles, Aromatic amines (e.g., 2-aminobenzonitrile derivatives) | Exceptional thermal resistance, High mechanical properties | Aerospace, Electronics, Renewable energy | uni-jena.de |
Predictive Modeling and Machine Learning Approaches in Synthesis and Reactivity
The fields of computational chemistry and machine learning (ML) are poised to revolutionize the study and application of 2-aminobenzonitrile. These predictive tools can accelerate the discovery of optimal reaction conditions, predict reactivity, and guide the design of new synthetic pathways, saving significant time and resources compared to traditional trial-and-error experimentation. beilstein-journals.orgbeilstein-journals.org
Machine learning models are increasingly used for reaction optimization. researchgate.net By training algorithms on large datasets of chemical reactions, it is possible to predict reaction yields or identify the best combination of catalysts, solvents, and temperatures for a specific transformation involving 2-aminobenzonitrile. beilstein-journals.orgchemrxiv.org These models can be "global," leveraging vast databases to suggest general conditions for new reactions, or "local," fine-tuning parameters for a specific reaction family to maximize yield and selectivity. beilstein-journals.org For instance, a deep learning model using a transformer architecture can predict reaction yields based solely on a text-based representation of the reactants and reagents. chemrxiv.org
Beyond optimizing conditions, ML can predict the fundamental reactivity of molecules. neurips.ccrsc.org Some models work by analyzing molecular features to predict reactive sites or the likelihood of a reaction occurring. neurips.cc For 2-aminobenzonitrile, this could mean predicting its reactivity with various electrophiles or nucleophiles under different conditions. These predictions are often powered by data from quantum chemical calculations, such as Density Functional Theory (DFT). DFT studies on 2-aminobenzonitrile derivatives have been used to calculate properties like HOMO-LUMO energy gaps, which are crucial for understanding electronic transitions and chemical reactivity. nih.govanalis.com.my By combining DFT with ML, researchers can build highly accurate models that predict the outcomes of unknown reactions, thereby guiding synthetic chemists toward the most promising pathways for creating novel compounds from 2-aminobenzonitrile. rsc.org
Table 3: Predictive and Modeling Approaches for 2-Aminobenzonitrile
| Approach | Objective | Input Data Type | Potential Impact on 2-Aminobenzonitrile Research | Source |
|---|---|---|---|---|
| Machine Learning for Reaction Optimization | Predict optimal reaction conditions (temperature, solvent, catalyst) and yields. | Reaction databases, High-throughput experiment data, Text-based reaction strings. | Accelerates the development of efficient synthetic routes for 2-aminobenzonitrile derivatives. | beilstein-journals.orgbeilstein-journals.orgchemrxiv.org |
| Machine Learning for Reactivity Prediction | Predict reactive sites and the probability of a reaction occurring. | Molecular fingerprints, Physicochemical features, Orbital interaction data. | Guides the design of novel reactions and helps avoid non-productive pathways. | neurips.ccrsc.org |
| Density Functional Theory (DFT) | Calculate electronic structure (e.g., HOMO-LUMO gap) and optimize molecular geometry. | Molecular structure. | Provides fundamental understanding of reactivity and generates high-quality data for training ML models. | rsc.orgnih.govanalis.com.my |
| Reactive Machine Learning Potentials (RMLPs) | Simulate chemical reactions, including bond breaking and formation, at high speed. | Quantum mechanical energy and force calculations. | Enables large-scale simulations of reaction dynamics to understand complex mechanisms. | nih.gov |
Q & A
What are the key synthetic methodologies for incorporating 2-aminobenzonitrile hydrochloride into heterocyclic systems?
This compound is widely used in catalytic cyclization reactions to synthesize nitrogen-containing heterocycles. For example, under mild conditions (60°C, 0.1 MPa CO₂), it reacts with CO₂ in the presence of DBU-coupled ionic liquids (e.g., [Bmim][OAc]) to yield quinazolinones with >90% efficiency . Methodological considerations include:
- Catalyst selection : Ionic liquids with acetate anions enhance nucleophilicity and stabilize intermediates.
- Solvent optimization : Polar aprotic solvents like DMSO improve reaction kinetics compared to THF or acetonitrile.
- Scalability : Reactions can be scaled to gram quantities without significant yield loss.
Table 1 : Solvent effects on quinazolinone synthesis (60°C, 24 hours)
| Solvent | Yield (%) |
|---|---|
| DMSO | 91 |
| DMF | 85 |
| THF | 32 |
| Acetonitrile | 28 |
| Data sourced from catalytic studies . |
How can chromatographic methods resolve this compound from structurally similar byproducts?
High-performance liquid chromatography (HPLC) is critical for purity analysis. Key parameters include:
- Column : 4.6 mm × 25 cm C18 column with 5-µm packing (e.g., L11).
- Detection : UV at 243 nm.
- Mobile phase : Gradient elution with acetonitrile/water (adjusted for pH and ion-pairing agents).
- System suitability : Resolution (R ≥ 10.0) between 2-aminobenzonitrile and tacrine hydrochloride, with column efficiency ≥5,200 theoretical plates .
What strategies address contradictory data in catalytic efficiency when scaling reactions?
Discrepancies in catalytic performance during scale-up often arise from mass transfer limitations or solvent purity. To mitigate:
- Reaction monitoring : Use in-situ FTIR or NMR to track intermediate formation.
- Catalyst recycling : Ionic liquids like DBU/[Bmim][OAc] retain >95% activity after five cycles if washed with ethyl acetate to remove organic residues .
- Parameter optimization : Adjust stirring rate and gas diffusion (e.g., CO₂ pressure) in larger reactors.
How does solvent polarity influence the reaction mechanism of this compound in CO₂ fixation?
Polar solvents stabilize charge-separated intermediates in the cyclization pathway. For example:
- Nucleophilic activation : DMSO enhances the nucleophilicity of the nitrile group, facilitating CO₂ insertion.
- Transition-state stabilization : Acetate-based ionic liquids lower the energy barrier for cyclization via hydrogen bonding .
What advanced purification techniques are recommended for isolating this compound?
- Crystallization : Use mixed solvents (e.g., water/methanol) to induce selective crystallization.
- Chromatography : Preparative HPLC with a C18 column and isocratic elution (acetonitrile/water, 70:30).
- Recrystallization : Dissolve in hot ethanol, filter, and cool to −20°C for high-purity crystals (>99% by HPLC) .
How can researchers validate the stability of this compound under varying storage conditions?
- Accelerated degradation studies : Expose samples to 40°C/75% RH for 4 weeks and monitor via HPLC.
- Light sensitivity : Store in amber vials under nitrogen; UV-Vis spectroscopy detects nitrile-to-amide conversion.
- Moisture control : Karl Fischer titration ensures water content <0.1% for long-term stability .
What mechanistic insights explain the role of DBU in CO₂ fixation reactions?
DBU (1,8-diazabicycloundec-7-ene) acts as a dual-function catalyst:
- Base activation : Deprotonates 2-aminobenzonitrile, enhancing nucleophilic attack on CO₂.
- CO₂ activation : Forms a carbamate intermediate, lowering the energy barrier for cyclization .
Table 2 : Catalyst performance comparison
| Catalyst System | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|
| DBU/[Bmim][OAc] | 91 | 12.5 |
| DBU alone | 45 | 3.2 |
| [Bmim][OAc] alone | 18 | 1.1 |
How should researchers handle discrepancies in reported reaction yields for similar substrates?
- Control experiments : Verify substrate purity via melting point and NMR.
- Electronic effects : Electron-withdrawing groups on the benzonitrile ring (e.g., -NO₂) reduce yields by destabilizing intermediates.
- Reproducibility : Cross-validate results using standardized protocols (e.g., fixed CO₂ pressure, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
